molecular formula C20H31N3O2 B2982914 4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 2320850-99-3

4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2982914
CAS No.: 2320850-99-3
M. Wt: 345.487
InChI Key: MOJGPYPDFCTHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Killing of Bacterial Persisters

Research on compounds structurally related to the query indicates potential applications in combating bacterial persistence, a significant challenge in treating infections. One study showcased a compound capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This approach could revolutionize the treatment strategies against bacteria that can evade antibiotics, presenting a promising avenue for developing new antimicrobial agents (Kim et al., 2011).

Cancer Research

Compounds with similar structural characteristics have been explored for their efficacy in inhibiting specific kinase families, revealing potential therapeutic applications in cancer treatment. For instance, the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily highlights the role of structurally related compounds in targeted cancer therapy, potentially offering a basis for developing treatments for Met-dependent malignancies (Schroeder et al., 2009).

Gastrointestinal Motility Enhancement

Benzamide derivatives with structural similarities to the query compound have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, indicating applications in enhancing gastrointestinal motility. This research area explores the therapeutic potential for disorders characterized by impaired gastrointestinal movement, suggesting that related compounds could be developed into effective prokinetic agents (Sonda et al., 2003).

Neurological and Psychiatric Disorder Studies

The exploration of structurally analogous compounds as PET tracers for serotonin 5-HT(1A) receptors opens new avenues in neurology and psychiatry. These studies provide insights into the receptor's role in various neuropsychiatric disorders and pave the way for the development of novel diagnostic and therapeutic strategies (García et al., 2014).

Cardiovascular Research

In cardiovascular research, related compounds have been investigated for their renin inhibitory activity, showcasing potential applications in treating hypertension and related cardiovascular diseases. This highlights the significance of structurally similar compounds in discovering new treatments for conditions involving the renin-angiotensin system (Tokuhara et al., 2018).

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-25-19-11-15-23(16-19)18-9-13-22(14-10-18)20(24)21-12-5-8-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJGPYPDFCTHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.